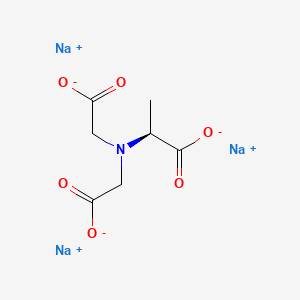![molecular formula C22H20Cl2N4 B3069240 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride CAS No. 222973-24-2](/img/structure/B3069240.png)
1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
描述
1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is an aromatic diamine compound that has garnered significant interest in the field of polymer chemistry. This compound is known for its unique structural properties, which make it a valuable building block for the synthesis of various high-performance polymers, including polyimides and polyamides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields the desired bipyridine compound with high efficiency.
Industrial Production Methods
Industrial production of this compound often involves high-temperature polycondensation reactions. The interaction of 1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride with various dianhydrides of aromatic carboxylic acids results in the formation of functionalized polyimides. These reactions are typically carried out in organic solvents and require precise control of temperature and reaction conditions to achieve high yields and desired properties .
化学反应分析
Types of Reactions
1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) .
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in the synthesis of high-performance polymers and other advanced materials .
科学研究应用
1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and amino groups allow it to form strong interactions with other molecules, facilitating the formation of stable polymers and other advanced materials. The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved .
相似化合物的比较
Similar Compounds
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride: Another bipyridine derivative with different functional groups.
2,2’-Bipyridine: A simpler bipyridine compound commonly used as a ligand in coordination chemistry.
Uniqueness
1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific combination of aromatic rings and amino groups, which provide it with high thermal and mechanical stability. This makes it particularly valuable for the synthesis of high-performance polymers that require both stability and solubility in organic solvents .
属性
IUPAC Name |
4-[4-[1-(4-aminophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]aniline;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N4.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16,23H,24H2;2*1H/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUWRTGTBGEUML-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)N.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)

![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)




![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)
![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B3069221.png)


![3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde](/img/structure/B3069250.png)
